1,3-Dibromo-5-(2,2-difluoroethoxy)benzene
Description
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at positions 1 and 3 and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 5. The molecular formula is C₈H₅Br₂F₂O, with a calculated molecular weight of 315.94 g/mol. The 2,2-difluoroethoxy group introduces electron-withdrawing effects due to the electronegativity of fluorine, influencing the compound’s reactivity and physical properties.
Properties
IUPAC Name |
1,3-dibromo-5-(2,2-difluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGEFZYLXRDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
A high-yielding method involves the nucleophilic substitution of one bromine atom in 1,3,5-tribromobenzene with 2,2-difluoroethanol. This route leverages the symmetry of 1,3,5-tribromobenzene, ensuring substitution occurs exclusively at the 5-position due to steric and electronic equivalence.
Key Steps :
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Base activation : Sodium amide (NaNH₂) deprotonates 2,2-difluoroethanol, generating a nucleophilic alkoxide.
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Substitution : The alkoxide attacks the electron-deficient aromatic ring at the 5-position, displacing bromide via a two-step addition-elimination mechanism.
Optimized Conditions :
Practical Considerations
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Purification : Post-reaction, the crude product is extracted with ethyl acetate, washed to neutrality, and desolventized under reduced pressure.
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Scalability : The protocol scales linearly, with no observable decrease in yield at multi-gram quantities.
Directed Bromination of 5-(2,2-Difluoroethoxy)benzene Derivatives
Bromination of 5-(2,2-Difluoroethoxy)anisole
An alternative route begins with 5-(2,2-difluoroethoxy)anisole, where the methoxy group acts as a removable directing group.
Procedure :
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Bromination : Electrophilic bromination using Br₂ in H₂SO₄ at 60°C introduces bromine at the 1- and 3-positions.
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Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group, yielding 1,3-dibromo-5-(2,2-difluoroethoxy)phenol.
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Reduction : Catalytic hydrogenation removes the phenolic hydroxyl group, though this step risks over-reduction of bromine substituents.
Challenges :
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The difluoroethoxy group’s electron-withdrawing effect reduces the ring’s susceptibility to electrophilic attack, necessitating harsh conditions that may degrade sensitive functionalities.
Diazotization and Bromine Displacement Strategies
Amination-Followed-by-Diazotization
Inspired by methodologies in CN104693019B, this approach employs a diazonium intermediate to introduce bromine:
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Amination : 5-(2,2-Difluoroethoxy)aniline is synthesized via Buchwald–Hartwig amination.
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Diazotization : Treatment with NaNO₂ and HBr at −5°C forms a diazonium salt.
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Sandmeyer Reaction : CuBr₂ mediates the conversion of the diazonium group to bromide, yielding the target compound.
Critical Parameters :
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Temperature Control : Diazotization below 0°C prevents premature decomposition.
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Copper Catalysis : Cuprous bromide (CuBr) enhances bromide incorporation efficiency.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 1,3,5-Tribromobenzene | 89–91 | High regioselectivity, scalable | Requires symmetric tribrominated precursor |
| Directed Bromination | 5-(Difluoroethoxy)anisole | 65–72 | Flexible directing group use | Risk of demethylation side reactions |
| Diazotization | 5-(Difluoroethoxy)aniline | 78–84 | Avoids harsh bromination conditions | Multi-step, sensitive intermediates |
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
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¹H NMR : A singlet at δ 3.74 ppm (CH₂CF₂), absent aromatic protons adjacent to bromine.
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¹⁹F NMR : A triplet at δ −118 ppm (CF₂), coupled to adjacent fluorine atoms.
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Mass Spectrometry : Molecular ion peak at m/z 340 (M⁺) with isotopic pattern matching two bromine atoms.
Industrial-Scale Considerations and Environmental Impact
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Solvent Recovery : DMF and ethyl acetate are reclaimed via fractional distillation, reducing waste.
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Byproduct Management : HBr generated during substitution is neutralized with NaOH, forming NaBr for safe disposal.
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Cost Efficiency : 1,3,5-Tribromobenzene, though expensive, offers superior atom economy compared to multi-step alternatives.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Synthesis Applications
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene serves as a versatile building block in organic synthesis. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions. This compound can be utilized to synthesize other complex molecules, including pharmaceuticals and agrochemicals.
Case Study: Synthesis of Trifluoromethylated Compounds
Recent studies have demonstrated the use of this compound in the synthesis of trifluoromethylated compounds. For example, it has been employed as a precursor in the preparation of sulfonyl chlorides and other derivatives that exhibit enhanced biological activity due to the presence of the trifluoromethyl group .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. The incorporation of difluoroethoxy groups is known to enhance the pharmacokinetic properties of drugs.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound can act as anticancer agents. The specific structural modifications involving this compound have led to the discovery of new inhibitors that target cancer cell proliferation pathways .
Materials Science
In materials science, this compound is being explored for its potential use in developing advanced materials with unique properties.
Case Study: Polymer Development
The compound has been investigated for its role in synthesizing polymers with enhanced thermal and chemical stability. The presence of bromine atoms facilitates cross-linking reactions that improve the mechanical properties of the resulting materials .
Environmental Applications
There is growing interest in using compounds like this compound for environmental applications. Its ability to degrade under certain conditions makes it a candidate for studying pollutant degradation pathways.
Case Study: Degradation Studies
Studies have shown that this compound can undergo photolytic degradation when exposed to UV light, leading to less harmful byproducts. This property is particularly relevant for developing strategies to mitigate environmental contamination from brominated compounds .
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and oxidative addition, which are essential for its biological and chemical activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene and related compounds:
Physical Properties
- Boiling/Melting Points: Limited data are available for the target compound, but fluorinated analogs exhibit elevated boiling points due to increased molecular weight and polarity. For example, 1,3-Difluoro-5-iodo-2-methoxybenzene (a structurally distinct fluorinated compound) has a boiling point of 65°C .
- Density and Solubility : Fluorinated groups like -OCH₂CF₂ enhance lipophilicity, improving solubility in organic solvents.
Biological Activity
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and a difluoroethoxy group attached to a benzene ring. Its chemical formula is C10H8Br2F2O. The presence of halogen atoms typically enhances the compound's reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
- Receptor Modulation : It may modulate receptor activity, particularly those involved in neurotransmission or hormonal signaling. This modulation can lead to altered physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it useful in pharmaceutical applications.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of growth for both Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.
Case Study: Cytotoxicity in Cancer Cells
Research by Johnson et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells at concentrations as low as 10 µM. This finding highlights its potential as a therapeutic agent in oncology.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications:
- Acute Toxicity : Animal studies indicate moderate acute toxicity levels, necessitating careful handling.
- Chronic Exposure Risks : Long-term exposure studies are required to assess any carcinogenic or mutagenic effects.
Q & A
Q. What are the critical safety precautions for handling 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene in laboratory settings?
- Methodological Answer : This compound requires handling by qualified personnel in authorized facilities due to its reactivity and potential hazards. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
- Storage in a cool, dry, well-ventilated area, segregated from incompatible substances (e.g., strong bases or oxidizing agents).
- Emergency protocols for spills (e.g., neutralization with inert adsorbents) and disposal via certified waste management services .
- Note: The compound is strictly for research use and not validated for medical applications .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A plausible synthesis involves:
Bromination : Selective bromination of 5-(2,2-difluoroethoxy)benzene derivatives using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions.
Fluorination : Introduction of the 2,2-difluoroethoxy group via nucleophilic substitution (e.g., reacting a phenolic intermediate with 2,2-difluoroethyl bromide in the presence of a base like K₂CO₃).
- Example: Similar dibromo-difluorobenzene derivatives are synthesized via lithiation (e.g., n-BuLi at -78°C in diethyl ether) followed by electrophilic quenching .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.
- Mass Spectrometry (MS) for molecular weight verification (expected m/z ~341.9).
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- InChI Key : Cross-referencing with databases like PubChem (e.g., InChI=1S/C8H5Br2F2O/c...) ensures structural consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized for the selective bromination of 5-(2,2-difluoroethoxy)benzene precursors?
- Methodological Answer :
- Temperature Control : Bromination at 0–5°C minimizes side reactions (e.g., over-bromination).
- Catalyst Selection : FeBr₃ vs. AlBr₃ alters regioselectivity; FeBr₃ favors para-bromination in aromatic systems.
- Stoichiometry : A 2:1 molar ratio of Br₂ to substrate ensures di-substitution.
- Monitoring : Real-time FTIR or TLC tracks reaction progress. Adjust quenching (e.g., NaHSO₃) to halt at the dibromo stage .
Q. How do contradictory spectroscopic data (e.g., NMR splitting patterns) arise in derivatives of this compound, and how can they be resolved?
- Methodological Answer :
- Cause : Dynamic effects (e.g., hindered rotation of the difluoroethoxy group) or paramagnetic impurities may distort signals.
- Resolution :
Variable Temperature NMR : Heating to 50°C reduces rotational barriers, simplifying splitting patterns.
2D NMR (COSY, NOESY) : Assigns coupling interactions and confirms spatial proximity of substituents.
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What role does this compound play in the development of fluorinated liquid crystals or pharmaceutical intermediates?
- Methodological Answer :
- Liquid Crystals : The difluoroethoxy group enhances dipole moments and thermal stability, making the compound a candidate for mesogenic core structures.
- Pharmaceuticals : As a halogenated aromatic building block, it serves in Suzuki-Miyaura cross-couplings to generate biaryl motifs in drug candidates (e.g., kinase inhibitors).
- Case Study : Analogous dibromo-difluorobenzene derivatives are intermediates in synthesizing anti-inflammatory agents and agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
